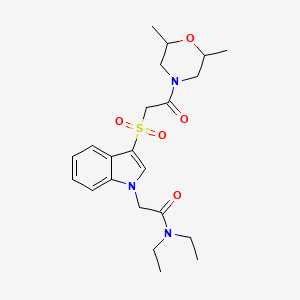

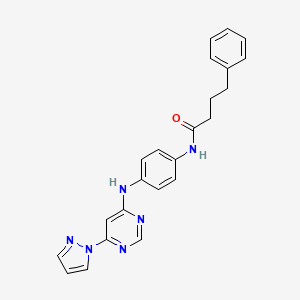

![molecular formula C11H16N2OS B3005120 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197892-16-1](/img/structure/B3005120.png)

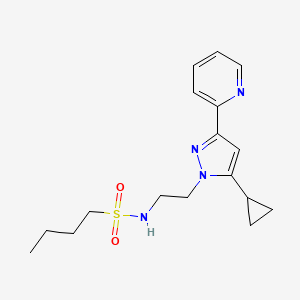

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane , also known as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine , is a novel compound synthesized through the Hantzsch thiazole synthesis method. This reaction involves the combination of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The resulting compound exhibits interesting properties and potential applications .

Synthesis Analysis

The synthesis of this compound occurs under specific conditions using the Hantzsch thiazole synthesis approach. The reaction yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . The compound’s structure is characterized by its thiazole ring, which plays a crucial role in its biological activity .

Molecular Structure Analysis

The molecular formula of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C₁₉H₁₄BrFN₄S . Its exact mass is approximately 428.01 g/mol . The compound’s IR, 1H-NMR, 13C-NMR , and mass spectral data provide insights into its chemical structure and functional groups .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its thiazole scaffold suggests potential reactivity. Thiazoles have been widely explored in drug development, including antifungal, antiretroviral, and antineoplastic agents. Further studies are needed to elucidate its reactivity with various functional groups .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties . They have been used in the development of various antimicrobial agents, including sulfazole, which is known for its effectiveness against bacteria . The structural feature of thiazole is crucial in the synthesis of compounds that target microbial pathogens.

Anticancer Activity

Thiazoles also play a role in anticancer therapies . Compounds like tiazofurin have been studied for their potential to inhibit cancer cell growth . The modification of thiazole-based compounds can lead to new molecules with potent antitumor activities.

Antidiabetic and Anti-inflammatory Activities

The versatility of thiazole derivatives extends to antidiabetic and anti-inflammatory medications. They are involved in the synthesis of drugs that manage diabetes and inflammation, contributing to a better quality of life for patients with these chronic conditions .

Anti-Alzheimer’s and Neuroprotective Effects

Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. Their role in the synthesis of neurotransmitters and their neuroprotective effects make them valuable in this field of research .

Antihypertensive and Cardiovascular Applications

In the realm of cardiovascular research, thiazole derivatives are used to develop antihypertensive drugs . They help in managing blood pressure and have potential applications in treating other cardiovascular conditions .

Antioxidant Properties

Thiazole compounds have been identified with antioxidant properties , which are essential in combating oxidative stress in cells. This application is crucial in the prevention of diseases caused by free radicals .

Mechanism of Action

Target of Action

The primary targets of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[22Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, they can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-7-15-11(12-8)14-10-6-13-4-2-9(10)3-5-13/h7,9-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQDJDNEMOBUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CN3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

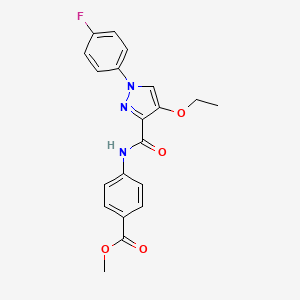

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

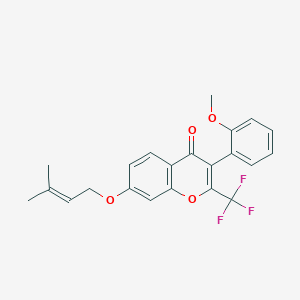

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

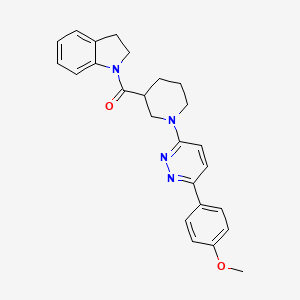

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)